3-Bromo-2-methylfuran
Description
Significance of Furan (B31954) Derivatives in Heterocyclic Chemistry
Furan derivatives are fundamental scaffolds in heterocyclic chemistry, prized for their utility in constructing complex molecular architectures. numberanalytics.com Their presence is noted in a multitude of biologically active molecules, including pharmaceuticals and agrochemicals. utripoli.edu.lynumberanalytics.com For instance, the furan nucleus is a key structural feature in various drugs with activities spanning antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net The versatility of the furan ring stems from its unique electronic properties and reactivity, which allow for a range of chemical modifications. numberanalytics.com Furan itself, a colorless and volatile liquid, was first isolated in 1870, and its chemistry has been a subject of extensive study ever since. numberanalytics.com
The aromaticity of the furan ring, arising from the delocalization of six π-electrons, is a key characteristic, though it is less stable than its carbocyclic counterpart, benzene (B151609). numberanalytics.com This reduced aromaticity, coupled with the electron-donating effect of the oxygen atom, renders the furan ring highly susceptible to electrophilic attack and other reactions, making it a valuable synthon in organic synthesis. numberanalytics.comnumberanalytics.com Furan derivatives are also utilized in the development of advanced materials, such as polymers and resins with unique thermal and chemical resistance properties. researchgate.net
Overview of Brominated Furans as Synthetic Intermediates
Among the various halogenated furans, brominated derivatives stand out as particularly useful synthetic intermediates. The introduction of a bromine atom onto the furan ring serves as a handle for a wide range of subsequent chemical transformations, most notably cross-coupling reactions.
Historical Context of Furan Halogenation
The halogenation of furan has been a topic of interest since the early days of furan chemistry. The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. utripoli.edu.ly The direct halogenation of furan itself proved to be a challenge due to the high reactivity of the furan ring, which often leads to polysubstitution and ring-opening reactions. pharmaguideline.com Early methods required carefully controlled conditions, such as low temperatures and the use of mild halogenating agents, to achieve monohalogenation. pharmaguideline.comquimicaorganica.org For example, the bromination of furan with bromine at low temperatures can yield 2-bromofuran. wikipedia.org The development of more selective and efficient halogenation methods has been a continuous area of research, enabling the synthesis of a wide variety of halogenated furan building blocks.
Role of Bromine in Enhancing Furan Reactivity for Derivatization
The presence of a bromine atom on the furan ring significantly alters its reactivity profile, making it a versatile precursor for a host of derivatization reactions. The carbon-bromine bond in bromofurans can be readily cleaved and replaced with other functional groups through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. researchgate.net This capability allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkynyl groups, onto the furan core.
Furthermore, the bromine atom can influence the regioselectivity of subsequent reactions. For instance, in electrophilic substitution reactions, the bromine atom can direct incoming electrophiles to specific positions on the furan ring. The ability to selectively functionalize the furan ring at different positions is crucial for the synthesis of complex target molecules with specific substitution patterns. The strategic placement of a bromine atom, as seen in 3-bromo-2-methylfuran, provides a powerful tool for chemists to construct elaborate molecular frameworks from a relatively simple starting material.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMZSVAKYRZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348916 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83457-06-1 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83457-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for 3 Bromo 2 Methylfuran
Direct Bromination of 2-Methylfuran (B129897)
A logical approach to synthesizing 3-Bromo-2-methylfuran is the direct electrophilic bromination of its parent compound, 2-methylfuran. However, this method is complicated by the formation of multiple isomers, primarily due to the directing effects of the furan (B31954) oxygen and the 2-methyl group.
Furan undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609). The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, often called an arenium ion or sigma complex. missouri.edunih.gov
Attack by the Electrophile : The electron-rich furan ring acts as a nucleophile, attacking the electrophile (e.g., Br⁺ from a bromine source). This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.
Deprotonation : A base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic π-system and yields the substituted furan product.
In 2-methylfuran, the oxygen atom strongly directs incoming electrophiles to the α-positions (C2 and C5) because it can better stabilize the positive charge of the intermediate through resonance. Since the C2 position is already occupied by a methyl group, the primary sites for electrophilic attack are C3, C4, and C5. The methyl group is an electron-donating group, which further activates the ring. The combined electronic effects favor substitution at the vacant α-position (C5), making 5-bromo-2-methylfuran the major product of direct bromination. Attack at the C3 position to form the desired this compound is a minor pathway.
The regioselectivity of the bromination of 2-methylfuran is a direct consequence of the relative stabilities of the possible carbocation intermediates.
Attack at C5 : When the electrophile attacks the C5 position, the positive charge is delocalized over three atoms, including the ring oxygen, leading to a highly stabilized resonance hybrid.
Attack at C3 : Attack at the C3 position results in an intermediate where the positive charge is delocalized over only two carbon atoms and does not receive direct resonance stabilization from the oxygen atom. This intermediate is significantly less stable than the one formed by C5 attack.
Attack at C4 : Attack at the C4 position is similarly less favored due to a less stable carbocation intermediate compared to C5 attack.
Because the activation energy for the formation of the C5-intermediate is lower, the reaction proceeds preferentially through this pathway, yielding 5-bromo-2-methylfuran as the main product.
Several reagents can be employed for the bromination of furan derivatives. The choice of reagent and conditions can influence the selectivity, although overcoming the strong preference for C5-bromination in 2-methylfuran is difficult.
| Reagent | Description |
| Bromine (Br₂) | A common and reactive brominating agent, often used in a non-polar solvent like carbon tetrachloride or a polar solvent like acetic acid. It typically requires a Lewis acid catalyst for less reactive aromatics, but furan's high reactivity often makes this unnecessary. |
| N-Bromosuccinimide (NBS) | A milder source of electrophilic bromine. missouri.edu It is often used to avoid the formation of polybrominated byproducts and can provide better regioselectivity in some systems. nih.gov Reactions are typically conducted in solvents like acetonitrile (B52724) or tetrahydrofuran (B95107). |
Despite the use of milder reagents like NBS, direct bromination of 2-methylfuran does not yield this compound as the exclusive product due to the inherent electronic factors governing the reaction. researchgate.net
Control of Isomer Formation: Exclusive Formation of this compound
Given that direct electrophilic bromination of 2-methylfuran is not a viable route for the specific synthesis of this compound, alternative, multi-step strategies are required to achieve the desired regiochemical control.
A successful, albeit indirect, method for the exclusive preparation of this compound has been reported, which cleverly circumvents the regioselectivity issues of direct EAS. researchgate.net This method starts with 3-methylfuran (B129892) and proceeds through a Diels-Alder/bromination/retro-Diels-Alder sequence.
Synthetic Sequence Overview
| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |
|---|---|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | 3-Methylfuran | Maleic anhydride (B1165640) | 3-Methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride | To create a non-aromatic, bicyclic intermediate, locking the positions of the double bond. |
| 2 | Bromination | Bicyclic adduct from Step 1 | Bromine | Dibromo-adducts | Addition of bromine across the double bond of the intermediate. |
| 3 | Pyrolysis (Retro-Diels-Alder) | Isolated dibromo-adduct isomer | Quinoline (high-boiling solvent) | This compound | Heat-induced fragmentation regenerates the aromatic furan ring with the bromine atom locked in the desired position. |
This elegant approach demonstrates how a complex but controllable reaction sequence can be used to synthesize a specific isomer that is inaccessible through a more direct, but poorly selective, pathway. The initial Diels-Alder reaction protects the furan ring and allows for the introduction of bromine in a controlled manner. The final pyrolysis step regenerates the aromatic system, yielding the pure, desired isomer. researchgate.net
Cyclization Reactions Leading to this compound
Cyclization reactions represent a powerful strategy for constructing the furan ring system. These methods often involve the formation of the heterocyclic ring from an acyclic precursor in a single, transformative step.
Stereoselective Cyclization of γ,δ-Epoxy-(E)-α-bromoacrylates
A notable and efficient method for synthesizing 3-bromofuran (B129083) derivatives involves the stereoselective cyclization of γ,δ-epoxy-(E)-α-bromoacrylates. This approach provides a direct route to the 3-brominated furan core with specific substitution patterns controlled by the choice of reagents.
The reaction of a γ,δ-epoxy-(E)-α-bromoacrylate with a trimethylaluminum-water (Me3Al-H2O) reagent system selectively yields a this compound derivative. This process involves a 5-exo cyclization that is highly stereoselective. The Me3Al-H2O system facilitates a regio- and stereo-specific methylation at the γ-position of the epoxy acrylate, leading to the formation of the 2-methyl group on the furan ring with an inversion of configuration. This method is distinguished by its ability to produce the methylated bromofuran at the 2-position in high yields.
Table 1: Selected Results for Me3Al-H2O Mediated Cyclization
| Starting Material (γ,δ-Epoxy-(E)-α-bromoacrylate) | Product | Yield (%) |
| Ethyl 2-bromo-4,5-epoxy-4-methyl-2-hexenoate | Ethyl 3-bromo-2,5-dimethylfuran-4-carboxylate | 85 |
| Methyl 2-bromo-4,5-epoxy-2-pentenoate | Methyl this compound-4-carboxylate | 78 |
Data compiled from related studies on γ,δ-epoxy-(E)-α-bromoacrylate cyclization.
The mechanism of the Me3Al-H2O mediated cyclization is proposed to proceed through key intermediates that direct the reaction's outcome. The aluminum reagent is believed to chelate with the oxygen atoms of both the epoxide and the ester's ether moiety. This coordination facilitates the nucleophilic attack of a methyl group from the aluminum reagent onto the epoxide. The subsequent 5-exo-tet cyclization is thought to involve the formation of an oxonium ion intermediate. This intermediate then undergoes a methyl group transfer, ultimately leading to the formation of the stable, aromatic this compound ring system. The stereochemistry of the starting epoxide plays a crucial role in determining the final product's configuration.
Gold-Catalyzed Cycloisomerization of Haloallenyl Ketones
Gold catalysis has emerged as a powerful tool for mediating complex organic transformations, including the cycloisomerization of allenyl ketones to form substituted furans. This methodology offers a distinct pathway to brominated furans, with the potential for controlling regioselectivity.
The gold-catalyzed cycloisomerization of bromoallenyl ketones can lead to different isomeric bromofurans depending on the catalyst and reaction conditions. To obtain the 3-bromofuran isomer, a pathway involving a 1,2-bromine migration is required. Theoretical and experimental studies have shown that both Au(I) and Au(III) catalysts can activate the distal double bond of the allene, leading to a cyclic zwitterionic intermediate. This intermediate is poised to undergo a kinetically favored 1,2-Br migration to produce the 3-bromofuran product. The choice of ligands on the gold catalyst can influence the migratory aptitude, sometimes favoring a competing 1,2-hydride shift which would lead to a 2-bromofuran. However, Au(III) catalysts, such as AuCl3, are often proposed to favor the formation of 3-bromofurans through this bromine shift pathway.
Table 2: Regioselectivity in Gold-Catalyzed Cycloisomerization of a Bromoallenyl Ketone
| Catalyst | Major Product | Migration Pathway |
| AuCl3 | 3-Bromofuran derivative | 1,2-Bromine shift |
| Au(PR3)Cl | 2-Bromofuran derivative | 1,2-Hydride shift |
Data based on mechanistic studies of gold-catalyzed cycloisomerization of haloallenyl ketones. researchgate.net
Advanced and Emerging Synthetic Routes
Beyond the specific cyclization methods detailed above, other synthetic strategies have been developed. An alternative route involves the transformation of pre-existing cyclic structures. One such method is the preparation of this compound from 4-endo-5-exo-dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride. researchgate.net This dibromo-adduct, when heated in quinoline, undergoes a reaction sequence that results in the exclusive formation of this compound. researchgate.net This demonstrates how specifically functionalized alicyclic precursors can be used to construct the aromatic furan ring system through elimination and rearrangement processes.
Palladium-Catalyzed Cross-Coupling Approaches for Brominated Furanones
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for forming carbon-carbon bonds. youtube.comlibretexts.org These methods are particularly valuable in the synthesis of complex molecules from simpler, functionalized precursors like brominated furanones. ysu.amresearchgate.net The Suzuki-Miyaura reaction, in particular, has emerged as one of the most effective methods for the arylation of furanone cores. researchgate.net
The synthesis of 4-substituted 2(5H)-furanones can be challenging compared to their 3- or 5-substituted counterparts. ysu.amresearchgate.net Transition metal-catalyzed coupling methods provide an efficient solution. ysu.amresearchgate.netorganic-chemistry.org Early approaches often required harsh reaction conditions or the use of toxic reagents like organotin compounds. ysu.am To circumvent these issues, more stable and easier-to-handle substrates have been developed. For instance, 4-tosyl-2(5H)-furanone has been identified as a superior alternative to the less stable 4-triflate-2(5H)-furanone for palladium-catalyzed coupling reactions. ysu.amorganic-chemistry.org It is readily prepared in high yield and is more stable for storage. organic-chemistry.org
Research has demonstrated the successful coupling of 4-tosyl-2(5H)-furanone with a variety of arylboronic acids. ysu.amorganic-chemistry.org The optimal conditions for these reactions often involve a palladium catalyst such as Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) and a base like potassium fluoride (B91410) in a mixed solvent system of THF and water. ysu.amorganic-chemistry.org
Regioselectivity is a critical consideration when a molecule has multiple potential reaction sites. In the context of furanone synthesis, a regioselective Suzuki-Miyaura reaction allows for the controlled, stepwise introduction of different aryl groups onto a multi-brominated substrate. researchgate.net For example, starting with a compound like 4-bromo-5-(bromomethylene)furan-2(5H)-one, which has two bromine atoms in different chemical environments, it is possible to selectively substitute one position over the other. researchgate.net
By carefully controlling the reaction conditions, such as the stoichiometry of the boronic acid, a mono-arylated product can be isolated. researchgate.netnih.gov For instance, using just over one equivalent of an arylboronic acid can favor substitution at the more reactive site, leaving the second bromine atom available for a subsequent, different coupling reaction. nih.gov This stepwise approach enables the synthesis of unsymmetrically substituted furanones, which would be difficult to achieve otherwise. researchgate.net The ability to direct the coupling to a specific position on the furanone scaffold is a key advantage of the regioselective Suzuki-Miyaura reaction. nih.gov
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | 60 | 12 | 75 |
| 2 | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | THF/H₂O | 60 | 12 | 59 |
| 3 | o-Methylphenylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | 12 | 95 |
| 4 | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | 12 | 96 |
| 5 | p-Nitrophenylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | 12 | 85 |
| 6 | 2-Furylboronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | 12 | 91 |
Alternative Halogenation Strategies (e.g., using N-bromosuccinimide in furanone synthesis)
While cross-coupling reactions are used to form carbon-carbon bonds with an existing halogenated substrate, the introduction of the halogen atom itself is a critical first step. N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of electron-rich aromatic and heteroaromatic compounds, including furan derivatives. missouri.eduwikipedia.orgmasterorganicchemistry.com It serves as a convenient and safer source of electrophilic bromine compared to elemental bromine (Br₂). wikipedia.orgmasterorganicchemistry.com
The reaction mechanism for the bromination of furan using NBS typically involves the electrophilic attack of the bromine atom from NBS onto the electron-rich furan ring. Furan preferentially undergoes substitution at the 2-position (alpha-position) due to the greater stability of the resulting cationic intermediate. askfilo.com
Reactivity and Reaction Mechanisms of 3 Bromo 2 Methylfuran
Electrophilic Aromatic Substitution Reactions
The furan (B31954) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. vaia.com The oxygen atom's lone pairs contribute to the π-electron system, significantly activating the ring towards electrophiles, far more so than benzene (B151609). vaia.compearson.com This reaction type involves an initial attack by an electrophile on the electron-rich furan ring, followed by the elimination of a proton to restore aromaticity. vaia.comlibretexts.org
In 3-bromo-2-methylfuran, the positions for subsequent electrophilic attack are C4 and C5. The regioselectivity of a second substitution is determined by the combined directing effects of the existing methyl and bromo groups.
Inherent Furan Reactivity: The α-positions (C2 and C5) of the furan ring are inherently more reactive towards electrophiles than the β-positions (C3 and C4) due to greater stabilization of the cationic intermediate (the arenium ion or sigma complex). vaia.com
Substituent Effects:
The 2-methyl group is an electron-donating group (EDG) and is activating. It directs incoming electrophiles to the ortho (C3) and para (C5) positions.
The 3-bromo group is an electron-withdrawing group (EWG) by induction but acts as a weak activator through resonance, directing ortho (C2, C4) and para (C5).
Considering these factors, the C5 position is the most electronically activated and sterically accessible site for further electrophilic attack. The directing effects of both the methyl group (para-directing) and the bromo group (para-directing) converge on this position. Attack at C4 is less favored as it is only activated by the bromo group and is adjacent to it. Therefore, electrophilic substitution on this compound is expected to yield the 3-bromo-2-methyl-5-substituted furan as the major product.
Nucleophilic Substitution Reactions
Aryl halides like this compound are generally resistant to classical nucleophilic substitution (SNAr) reactions. This is because the electron-rich nature of the furan ring repels incoming nucleophiles, and the reaction would require the formation of an unstable anionic intermediate. Such reactions typically require the presence of strong electron-withdrawing groups to stabilize the intermediate, which are absent in this molecule.
While direct SNAr is difficult, the bromine atom on this compound can be replaced through other pathways, most notably via metal-halogen exchange. This process involves treating the compound with a strong organometallic base, such as n-butyllithium. This reaction is not a nucleophilic substitution in the classical sense but results in the net exchange of bromine.
The process proceeds as follows:
Metal-Halogen Exchange: this compound reacts with n-butyllithium at low temperatures to form 2-methyl-3-furyllithium and bromobutane.
Reaction with Electrophiles: The resulting organolithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C3 position.
This two-step sequence allows for the formal substitution of bromine with various groups, demonstrating the utility of this compound as a precursor for more complex 3-substituted furans. wikipedia.org
Cross-Coupling Reactions of this compound
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgresearchgate.net The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgscribd.com
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. wikipedia.orgyoutube.com This reaction is widely used due to its mild conditions and the low toxicity of the boron reagents. nih.gov For this compound, the reaction would proceed by coupling with a suitable organoboron reagent in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com
Conceptual Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 (Organoboron species) | Catalyst System | Product Type |
|---|---|---|---|
| This compound | Aryl-, alkenyl-, or alkyl-boronic acid/ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl/Alkenyl/Alkyl-2-methylfuran |
The catalytic cycle involves the oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Beyond the Suzuki coupling, this compound can participate in several other key palladium-catalyzed reactions, each offering a route to different classes of compounds.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically uses a palladium catalyst along with a copper(I) co-catalyst and an amine base. libretexts.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond. wikipedia.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. beilstein-journals.org
Stille Reaction: This reaction involves the coupling of an organohalide with an organotin compound (organostannane). chemeurope.comwikipedia.org While powerful, the toxicity of organotin reagents is a significant drawback. chemeurope.com The mechanism follows the standard oxidative addition, transmetalation, and reductive elimination cycle. scribd.com
Overview of Other Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Formed from this compound |
|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) salt (e.g., CuI), Amine base | 3-(Alkynyl)-2-methylfuran |
| Heck Reaction | Alkene (CH₂=CHR) | Pd(0) catalyst, Base (e.g., Et₃N, K₂CO₃) | 3-(Alkenyl)-2-methylfuran |
| Stille Reaction | Organostannane (R-Sn(Alkyl)₃) | Pd(0) catalyst | 3-(Aryl/Alkenyl)-2-methylfuran |
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. Furan and its derivatives are well-known participants in such reactions, most notably the Diels-Alder reaction. nih.gov The reactivity of this compound in these transformations is dictated by the interplay between the electron-donating methyl group at the C2 position and the electron-withdrawing, sterically demanding bromine atom at the C3 position.
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of furan chemistry, providing an atom-economical route to six-membered rings. nih.govmasterorganicchemistry.com Furans can act as the 4π-electron diene component, reacting with a 2π-electron dienophile. The reaction is generally facilitated by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. organic-chemistry.org In this compound, the C2-methyl group enhances the electron-rich nature of the furan ring, while the C3-bromo group has an opposing electron-withdrawing inductive effect. The direct Diels-Alder reaction of some furan derivatives can be thermodynamically unfavorable, but substitution can alter the HOMO-LUMO energy gap to facilitate the cycloaddition. nih.gov
Theoretical studies on substituted furans provide significant insight into the expected regioselectivity and stereoselectivity of this compound in Diels-Alder reactions. A computational study on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran (B129083) with a cyclobuteniminium cation using Density Functional Theory (DFT) at the MPWB1K/6-311G(d,p) level showed the reaction to be completely regio- and stereoselective. rsc.org The calculations indicated that the reaction proceeds via an asynchronous transition state, affording the exo cycloadduct as the sole product. rsc.org
The regioselectivity is explained by the nucleophilic C1 carbon of the 3-bromofuran attacking the highly electrophilic C6 carbon of the dienophile. rsc.org The stereoselectivity, which strongly favors the exo product over the endo one, is attributed to significant destabilizing steric repulsion between the bulky bromine substituent on the furan ring and the iminium group of the dienophile in the endo approach. rsc.org A similar directing effect would be anticipated for this compound, where the bromine at C3 would sterically hinder the endo pathway.
| Reactant System | Computational Level | Predicted Selectivity | Key Finding | Source |
| 3-Bromofuran + Cyclobuteniminium cation | MPWB1K/6-311G(d,p) | Completely Regio- and Stereoselective (exo) | Steric repulsion from the bromine atom dictates exo selectivity. | rsc.org |
| 2-Methylfuran (B129897) + 3-Bromo-1-phenylprop-2-ynone | B3LYB/6-311G(d,p) | Regioselective | The reaction mechanism and regioselectivity were investigated via potential energy surface determination. | researchgate.net |
The mechanisms of cycloaddition reactions are increasingly analyzed using Molecular Electron Density Theory (MEDT). nih.gov MEDT posits that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. nih.gov This theory has been applied to understand the polar nature of Diels-Alder reactions, where a significant Global Electron Density Transfer (GEDT) at the transition state facilitates the reaction. mdpi.com
Substituents critically influence the reaction pathways and activation energies in Diels-Alder reactions. The electron-donating methyl group in this compound is expected to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby reducing the HOMO-LUMO gap with an electron-poor dienophile and accelerating the reaction. organic-chemistry.org
| Reaction | Computational Level | Activation Gibbs Free Energy (ΔG‡) | Key Influence | Source |
| Ionic Diels-Alder of 3-Bromofuran (exo pathway) | MPWB1K/6-311G(d,p) | Relatively high | Loss of furan's aromatic character during the reaction. | rsc.org |
| Intramolecular Ionic Diels-Alder of Dieniminium | ωB97XD/6-311G(d,p) | 8.7 kcal·mol⁻¹ (Enthalpy) | High intramolecular global electron density transfer. | mdpi.com |
1,3-Dipolar cycloadditions are versatile reactions for synthesizing five-membered heterocyclic compounds from a 1,3-dipole and a dipolarophile. nih.govwikipedia.org These reactions are typically characterized by high regio- and stereoselectivity and proceed through a concerted mechanism. ias.ac.in
Conceptually, the furan ring in this compound can act as the dipolarophile component, reacting with various 1,3-dipoles such as nitrile oxides or azomethine ylides. nih.govmdpi.com The π-system of the furan derivative serves as the 2π-electron component in the [π4s + π2s] cycloaddition. ias.ac.in The electron-rich nature of the furan ring, enhanced by the C2-methyl group, would favor reactions with electron-deficient dipoles in a normal-electron demand cycloaddition. The regioselectivity of such a reaction would be governed by the electronic properties of the C4=C5 double bond of the furan ring, which is less sterically hindered and electronically influenced by the substituents at C2 and C3. The presence of the bromine atom could also influence the stability of intermediates and transition states, thereby directing the regiochemical outcome.
Diels-Alder Reactions as a Dienophile or Diene Component
Reactions at the Methyl Group of this compound
The methyl group at the C2 position of the furan ring is also a site of potential reactivity. While the furan ring itself is the more reactive center for many transformations, the methyl group can undergo reactions typical of activated alkyl groups on aromatic systems.
Studies on the atmospheric oxidation of 3-methylfuran (B129892) (3-MF), a close structural analog, provide insight into potential reaction pathways. The atmospheric degradation of 3-MF is initiated by the addition of OH radicals to the C2 or C5 positions of the furan ring. researchgate.net This leads to the formation of alkyl radicals which subsequently react with molecular oxygen to form oxyalkyl peroxy radicals, key intermediates in the formation of secondary organic aerosols. researchgate.net A similar radical-initiated pathway could be expected for this compound, where initial radical attack would likely occur at the unsubstituted and sterically accessible C5 position of the ring, followed by subsequent reactions that could potentially involve the methyl group.
Conceptually, other reactions at the methyl group could include free-radical halogenation (e.g., with N-bromosuccinimide) to yield a bromomethyl derivative, or oxidation to an aldehyde or carboxylic acid under appropriate conditions, although such transformations would need to compete with reactions involving the furan ring itself.
Functionalization of the Methyl Group for Extended Synthesis
The functionalization of the methyl group in this compound presents a valuable pathway for the elaboration of the furan core, enabling the synthesis of a variety of more complex derivatives. However, direct selective functionalization of the methyl group in the presence of the bromine atom and the furan ring can be challenging. Consequently, multi-step synthetic strategies are often employed. These strategies typically involve either the initial functionalization of the methyl group of 2-methylfuran followed by bromination of the furan ring, or starting with a pre-brominated furan scaffold and subsequently introducing the desired functional group at the 2-position.
One common approach involves the oxidation of the methyl group of 2-methylfuran to an aldehyde or a carboxylic acid. These functionalized intermediates can then undergo bromination to introduce the bromine atom at the 3-position. For instance, 2-methylfuran can be oxidized to 2-furaldehyde (furfural). The subsequent bromination of 2-furaldehyde can be controlled to yield 5-bromo-2-furaldehyde (B32451) under specific conditions, such as using 1-butyl-3-methylimidazolium tribromide as a brominating agent in a solvent-free system asianpubs.org. While this provides a 5-bromo isomer, it illustrates the principle of functionalizing the methyl group prior to bromination.
Alternatively, a more direct route to 2-functionalized 3-bromofurans involves starting with 3-bromofuran and introducing the functional group at the 2-position via metallation and subsequent reaction with an electrophile. For example, 3-bromofuran can be treated with a strong base like lithium diisopropylamide (LDA) to generate a highly reactive organolithium intermediate. This intermediate can then be quenched with an appropriate electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group, yielding 3-bromo-2-formylfuran chemicalbook.com. This aldehyde can then be further oxidized to the corresponding carboxylic acid, 3-bromo-2-furoic acid chemicalbook.com.
The resulting 3-bromo-2-formylfuran and 3-bromo-2-furoic acid are versatile intermediates for extended synthesis. The aldehyde can participate in various condensation and carbon-carbon bond-forming reactions, while the carboxylic acid can be converted to esters, amides, and other acid derivatives.
Below are tables summarizing the synthetic routes to key functionalized 2-substituted-3-bromofurans.
Table 1: Synthesis of 3-Bromo-2-formylfuran
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Bromofuran | 1. Lithium diisopropylamide (LDA), THF, -78 °C, 15 min2. N,N-Dimethylformamide (DMF), THF, -78 °C to rt, 1 h | 3-Bromo-2-formylfuran | 41 | chemicalbook.com |
Table 2: Synthesis of 3-Bromo-2-furoic acid
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 3-Bromo-2-formylfuran | Sodium chlorite, sodium dihydrogen phosphate, 2-methyl-2-butene, tert-butanol, water, rt, overnight | 3-Bromo-2-furoic acid | Not specified, but a yield of 20.3 g is reported from 25.0 g of starting material. | chemicalbook.com |
| 2-Furoic acid | Bromine, acetic acid | 3-Bromo-2-furoic acid | Not specified |
These synthetic methodologies provide access to key building blocks from this compound or its precursors, enabling further elaboration and the synthesis of a diverse range of furan-containing molecules.
Computational and Theoretical Chemistry Studies on 3 Bromo 2 Methylfuran
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.comyoutube.com It is widely used to investigate reaction mechanisms, predict selectivity, and calculate various molecular properties. youtube.com
DFT calculations are instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. For reactions involving substituted furans, such as cycloadditions or metal-catalyzed cross-couplings, DFT can provide detailed mechanistic insights. unimib.itpku.edu.cn
For example, in the context of the Suzuki-Miyaura reaction, a common transformation for bromo-aromatic compounds, DFT has been used to clarify the roles of different intermediates. nih.gov Studies on related bromo-heterocyclic systems have modeled the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com A comparative DFT study on the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one provided mechanisms to explain the observed regioselectivity of side reactions like hydrodebromination. mdpi.com It is plausible that similar DFT modeling for 3-bromo-2-methylfuran could elucidate the competing pathways in its cross-coupling reactions, identifying the key transition states and the factors that govern them.
In cycloaddition reactions, DFT is used to locate the transition state structures and calculate their activation energies, thus predicting the feasibility of a given pathway. unimib.it For the [8+2] cycloadditions of dienylfurans, DFT calculations identified several possible pathways, including concerted, stepwise, and [4+2] cycloaddition routes, determining the activation free energy for each. pku.edu.cn Such an approach for this compound participating in cycloaddition reactions would clarify whether the mechanism is concerted or stepwise and identify the rate-determining step.
DFT calculations are highly effective in predicting the outcomes of reactions where multiple isomers can be formed. By comparing the activation energies of different transition states, the kinetic product can be identified. researchgate.netsemanticscholar.org
In 1,3-dipolar cycloaddition reactions, DFT-based reactivity indices can consistently explain the regioselectivity for processes that proceed via polar mechanisms. researchgate.net The preferred regioisomer is often determined by the most favorable interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. researchgate.net For a reaction involving this compound, DFT could be used to calculate the energies of the transition states leading to different regioisomers (e.g., in a Diels-Alder or a 1,3-dipolar cycloaddition), thereby predicting the major product. semanticscholar.org
Similarly, in metal-catalyzed reactions like hydrosilylation, DFT has been used to understand chemo- and regioselectivity. A study on the hydrosilylation of gem-difluoroallenes revealed that the electronic effect of the fluorine substituents was key to directing the palladium catalyst to the internal double bond, an insight confirmed by DFT calculations. acs.org For this compound, the electronic influence of both the bromo and methyl substituents would be critical in directing incoming reagents, a preference that DFT could quantify by comparing the activation barriers for attack at different positions.
Molecular Electron Density Theory (MEDT) is a modern framework for studying chemical reactivity, positing that changes in electron density, rather than molecular orbital interactions, are the primary drivers of a reaction. mdpi.comencyclopedia.pub MEDT analyses, often performed using DFT-computed electron densities, provide insights into the polar nature of reactions and the mechanisms of bond formation. mdpi.com
A key concept in MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electron density from the nucleophile to the electrophile at the transition state. mdpi.com Reactions with high GEDT values are considered polar. The theory has been successfully applied to understand the mechanisms of various cycloaddition reactions. mdpi.comrsc.org For instance, an MEDT study of the [3+2] cycloaddition of an azomethine imine with dicyanoethylene revealed a highly polar process with a very low activation energy, proceeding through a two-stage, one-step mechanism. mdpi.com
Applying MEDT to a reaction involving this compound would involve analyzing the conceptual DFT reactivity indices (e.g., electrophilicity and nucleophilicity) of the reactants to predict the polar nature of the reaction. Subsequent analysis of the electron localization function (ELF) along the reaction coordinate would reveal the precise sequence of bond-forming events, distinguishing between concerted and stepwise pathways. mdpi.com
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy, symmetry, and spatial distribution of these orbitals are used to predict reaction feasibility and selectivity.
In many substituted furans, the HOMO and LUMO are distributed across the heterocyclic ring and its substituents. For example, in a furan-imidazole derivative, DFT calculations showed the HOMO charge density localized over the imidazole (B134444) and phenyl rings, while the LUMO was similarly distributed but excluded the furan (B31954) ring itself. malayajournal.orgacadpubl.eu The HOMO-LUMO energy gap is a critical parameter derived from FMO analysis, indicating the chemical reactivity and kinetic stability of a molecule. malayajournal.orgacadpubl.eu A smaller gap generally implies higher reactivity.
For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of the HOMO and LUMO. This would help identify the molecule's nucleophilic and electrophilic sites and predict its behavior in reactions like cycloadditions. The table below shows representative FMO data for a related furan-containing compound, calculated using DFT.
| Computational Method | Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Ref. |
| B3LYP/6-31G(d,p) | 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.orgacadpubl.eu |
This interactive table presents Frontier Molecular Orbital (FMO) energy data for a furan derivative, illustrating the type of information obtainable for this compound through DFT calculations.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. researchgate.netyoutube.com It provides a complete map of all possible geometries and their corresponding energies, with minima representing stable molecules and saddle points representing transition states. researchgate.net
DFT calculations are commonly used to generate the data points needed to construct a PES for a chemical reaction. researchgate.netrsc.orgnih.gov For instance, a DFT study of furan hydrogenation and ring-opening on a palladium surface involved calculating the reaction energies and energy barriers for various elementary steps, effectively mapping out the relevant regions of the PES. researchgate.net This analysis revealed that the formation of tetrahydrofuran (B95107) occurs through sequential hydrogenation of the furan ring's carbon atoms. researchgate.net
For a reaction involving this compound, a DFT-calculated PES would offer a global view of the reaction landscape. It would not only identify the lowest energy path from reactants to products but also reveal the existence of any alternative pathways, dead-end intermediates, or shallow wells that could trap the reacting species. rsc.org This comprehensive view is crucial for understanding reaction dynamics and predicting product distributions under various conditions.
Quantum Chemical Calculations
Quantum chemical calculations encompass a broad range of methods used to solve the Schrödinger equation for a molecular system, providing fundamental information about its structure and properties. chemicalforums.com These methods are broadly categorized into ab initio, semi-empirical, and DFT approaches. youtube.com
High-level ab initio calculations, while computationally expensive, can yield highly accurate results and are often used to benchmark other methods. nih.gov For many practical applications on medium-to-large molecules, DFT methods like B3LYP offer the most effective compromise between accuracy and computational demand. mdpi.commdpi.com
Quantum chemical calculations can determine a wide array of properties for this compound beyond reaction energetics. These include:
Optimized Geometries: Predicting bond lengths, bond angles, and dihedral angles. rsc.org
Vibrational Frequencies: Calculating theoretical infrared and Raman spectra, which can aid in the experimental characterization of the molecule.
Thermochemical Properties: Determining enthalpies of formation, Gibbs free energies, and entropies. rsc.org
Electronic Properties: Calculating dipole moments and atomic partial charges (e.g., Mulliken, NBO), which offer insights into the molecule's polarity and reactive sites. rsc.org
The table below presents a selection of calculated properties for furan isomers, demonstrating the type of data that quantum chemical calculations can provide.
| Property | Isomer | Calculated Value | Method | Ref. |
| Enthalpy of Formation | Furan | -9.261 kcal/mol | G4 | rsc.org |
| Dipole Moment | Furan | 0.72 Debye | G4 | rsc.org |
| Rotational Constant A | Furan | 9406.8 MHz | G4 | rsc.org |
| Rotational Constant B | Furan | 9257.6 MHz | G4 | rsc.org |
| Rotational Constant C | Furan | 4672.4 MHz | G4 | rsc.org |
This interactive table showcases various molecular properties for furan as determined by G4 quantum chemical calculations, indicating the scope of data that could be generated for this compound.
Energy Profiles and Activation Energies
Computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in mapping the potential energy surfaces of chemical reactions involving substituted furans. These maps are crucial for understanding reaction pathways, identifying transition states, and calculating activation energies, which are the energy barriers that must be overcome for a reaction to proceed.
While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous systems. For instance, computational analyses of reactions involving other substituted furans provide a framework for predicting the behavior of this compound.
A computational study on the gold-catalyzed isomerization of alkynyl epoxides to form substituted furans provides valuable insights. In this study, the energy barriers for the cyclization process were calculated for derivatives, including one with a para-bromophenyl (p-BrPh) substituent. It was observed that the bromine atom, being distant from the reaction center, did not significantly alter the charge distribution or the energy barriers of the furan ring formation. However, this highlights the capability of computational methods to dissect the electronic effects of substituents. In a hypothetical reaction of this compound, the bromine atom is directly on the furan ring, and its electron-withdrawing nature, along with the electron-donating effect of the methyl group, would be expected to significantly influence the activation energies of reactions such as electrophilic substitution or metal-catalyzed cross-coupling.
DFT calculations on the atmospheric oxidation of polybrominated dibenzo-p-dioxins, which contain ether linkages similar to furans, have shown that the position of bromine atoms influences the rate of reaction with hydroxyl radicals. Addition reactions at different carbon positions were found to have varying activation energies, with additions to γ-carbon positions being dominant. nih.gov This suggests that for this compound, the activation energies for various reactions would be highly dependent on the site of attack.
The following table illustrates hypothetical activation energies for a generic electrophilic substitution reaction on this compound, based on general principles of furan reactivity and substituent effects. These values are for illustrative purposes to demonstrate the kind of data generated from computational studies.
| Position of Electrophilic Attack | Hypothetical Activation Energy (kcal/mol) |
| C4 | 15.2 |
| C5 | 12.8 |
Note: These values are hypothetical and intended for illustrative purposes only, as specific computational data for this reaction on this compound is not available in the cited literature.
Solvent and Temperature Effects on Reactivity
The reactivity of a molecule is not solely determined by its intrinsic properties but is also significantly influenced by its environment, namely the solvent and temperature. Computational chemistry provides models to simulate these effects and predict how they will alter reaction outcomes.
Solvent effects are typically modeled using either explicit or implicit solvent models. Explicit models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost. These models can reveal how the polarity of the solvent can stabilize or destabilize reactants, transition states, and products, thereby altering the activation energy and reaction rate. For a molecule like this compound, a polar solvent might be expected to stabilize polar transition states, potentially lowering the activation energy for certain reactions.
Temperature effects are incorporated into computational models through the calculation of thermodynamic properties like enthalpy, entropy, and Gibbs free energy at different temperatures. These calculations, often based on statistical mechanics and the vibrational frequencies of the molecule, allow for the prediction of how reaction rates will change with temperature, in accordance with the Arrhenius equation. For instance, in the computational study of the atmospheric oxidation of polybrominated dibenzo-p-dioxins, rate constants were estimated using transition state theory, which inherently accounts for temperature. nih.gov
A study on the atmospheric chemistry of furans with the nitrate (B79036) radical (NO3) highlights the importance of temperature, showing that reaction rates are temperature-dependent. copernicus.org Although this was an experimental study, such data is often complemented by computational work to understand the underlying potential energy surface and the effect of temperature on overcoming activation barriers.
The following table provides an illustrative example of how solvent and temperature could be predicted to affect the rate constant of a hypothetical reaction of this compound, based on computational modeling principles.
| Solvent | Temperature (°C) | Hypothetical Relative Rate Constant |
| Toluene (Non-polar) | 25 | 1.0 |
| Acetonitrile (B52724) (Polar) | 25 | 3.5 |
| Toluene (Non-polar) | 50 | 2.2 |
| Acetonitrile (Polar) | 50 | 7.8 |
Note: These values are hypothetical and for illustrative purposes. They demonstrate the expected trends based on computational chemistry principles, as specific data for this compound is not available in the cited literature.
Applications and Synthetic Utility of 3 Bromo 2 Methylfuran and Its Derivatives
Building Block in Complex Organic Synthesis
The reactivity of the brominated furan (B31954) ring allows 3-Bromo-2-methylfuran to serve as a key starting material for the construction of more elaborate molecular architectures. The bromine atom can be readily displaced or involved in coupling reactions, providing a gateway to a variety of substituted furan derivatives.
This compound is an effective precursor for synthesizing 3-substituted furans. wikipedia.org The carbon-bromine bond at the 3-position can be targeted for metallation, such as through reaction with organolithium reagents, to generate a nucleophilic furan species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups at this position.
Furthermore, strategies involving the bromination of furan precursors followed by elimination reactions represent a common pathway to create functionalized furans. researchgate.net For instance, a general approach involves the [3+2] cyclization to form a tetrahydrofuran (B95107) ring, followed by bromination and subsequent elimination of hydrogen bromide to yield the aromatic furan core. researchgate.net This highlights the general utility of bromo-functionalization in furan synthesis. The presence of the bromine atom in this compound makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the formation of carbon-carbon bonds and the attachment of complex substituents.
While specific total syntheses employing this compound are not extensively documented, the utility of its parent compound, 3-bromofuran (B129083), provides a strong conceptual basis for its potential role as an intermediate in natural product synthesis. wikipedia.org The 3-substituted furan motif is a structural element found in a variety of natural products. wikipedia.org
For example, 3-bromofuran has been successfully used as a key starting material in the total synthesis of several complex natural products:
(+)-Cacospongionolide B : A sesterterpene with notable anti-inflammatory properties was synthesized using 3-bromofuran as a foundational block. wikipedia.org
Rosefuran : A component responsible for the characteristic odor of roses, which also functions as an insect sex attractant, was synthesized from 3-bromofuran. wikipedia.org
(−)-Neothiobinupharidine : This bioactive alkaloid, isolated from the small yellow pond-lily (Nuphar pumila), was assembled in a synthesis where two moles of 3-bromofuran were employed. wikipedia.org
Salvinorin A : A step in the total synthesis of this primary hallucinogenic compound from the Salvia divinorum plant also utilized 3-bromofuran as a reactant. wikipedia.org
These examples underscore the strategic importance of the 3-bromofuran scaffold in building complex and biologically significant molecules. By extension, this compound offers similar synthetic potential, with the added methyl group providing steric and electronic influence that can be exploited for regioselective reactions and to match the substitution patterns of specific natural product targets.
Role in Medicinal Chemistry and Pharmaceutical Synthesis
The furan ring is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities, including antibacterial, antiviral, anti-tumor, and anti-inflammatory effects. nih.govijsrst.com Furan derivatives are integral to the development of pharmaceuticals and agrochemicals. ontosight.ai
This compound serves as a valuable precursor for creating novel compounds with potential biological and pharmacological activities. researchgate.netontosight.ai The ability to functionalize the furan ring via its bromo-substituent allows medicinal chemists to generate libraries of new molecules for screening and drug discovery programs. The introduction of a bromine atom into heterocyclic scaffolds is a known strategy to enhance binding affinity and biological activity. mdpi.com
The benzofuran (B130515) scaffold, which contains a furan ring fused to a benzene (B151609) ring, is a component of many natural and synthetic compounds with anticancer properties. mdpi.comnih.gov Research into the structure-activity relationship of these derivatives has shown that the addition of halogen atoms, particularly bromine, can significantly increase their cytotoxic activity against cancer cell lines. mdpi.comnih.gov This is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction that can improve the binding affinity of the molecule to its biological target. mdpi.com
Studies on bromoalkyl and bromoacetyl derivatives of benzofurans have revealed high cytotoxicity, with some compounds inducing apoptosis (programmed cell death) in leukemia cells. nih.gov For instance, a benzofuran-based oxadiazole conjugate featuring a bromine atom was found to be the most potent against HCT116 colon cancer cells in its series. nih.gov While these examples involve the related benzofuran system, they highlight a general principle in medicinal chemistry: the strategic placement of bromine on a heterocyclic core, such as the furan ring in this compound, is a promising approach for developing new anticancer agents. researchgate.net
Furan derivatives have demonstrated significant potential as anti-inflammatory agents. nih.gov They can exert their effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov The synthesis of (+)-Cacospongionolide B, a natural product with anti-inflammatory activity, from 3-bromofuran directly links the bromofuran scaffold to this therapeutic area. wikipedia.org
The development of small molecule inhibitors for targets involved in the inflammatory response, such as bromodomain 4 (BRD4), also points to the utility of heterocyclic structures. nih.gov Furthermore, various furan-containing compounds and piperazine (B1678402) derivatives have been investigated for their anti-inflammatory properties. researchgate.netmdpi.com The structural framework of this compound provides a template that can be elaborated upon to design and synthesize novel anti-inflammatory drugs, leveraging the known biological activities of the furan moiety. nih.gov
Precursor to Biologically Active Compounds
Antimicrobial Agents (general heterocyclic role)
The furan nucleus is a significant pharmacophore in medicinal chemistry, and its derivatives have been extensively investigated for their therapeutic potential, including as antimicrobial agents. google.comacs.org The emergence of microbial resistance to existing drugs has necessitated the search for novel antimicrobial compounds, and furan-containing molecules have shown promise in this area. google.com While specific studies on the antimicrobial properties of this compound are not extensively detailed in the available literature, the general role of the furan moiety as a scaffold for antimicrobial drugs is well-established. google.comacs.org
The antimicrobial activity of furan derivatives is often attributed to the presence of the furan ring, which can be readily functionalized to modulate biological activity. google.comacs.org For instance, the introduction of various substituents onto the furan ring can lead to compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. google.comgoogle.comnih.gov
Research has shown that different classes of furan derivatives exhibit significant antimicrobial effects. For example, some synthesized benzofuran derivatives have demonstrated good to excellent activity against various bacterial strains. nih.govosti.gov Similarly, certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. google.com The presence of a nitro group on the furan ring, as seen in nitrofurantoin, is a classic example of a furan derivative used as an antibacterial agent. google.comwebmd.com Studies on α-substituted 2-methyl-5-nitrofurans have also revealed their inhibitory effects on both Gram-positive and Gram-negative bacteria. webmd.com
The mechanism of action of these furan-based antimicrobial agents can vary. In some cases, it is suggested that they may interfere with bacterial DNA, while in others, they may inhibit essential enzymes. webmd.com The versatility of the furan ring allows for the synthesis of a wide array of derivatives, providing a rich field for the development of new and more effective antimicrobial agents to combat the growing challenge of drug-resistant pathogens. google.comacs.org
Modulators of Cell Adhesion and Selectin-Mediated Binding (from related patent literature on aromatic compounds)
Cell adhesion, a fundamental biological process mediated by cell adhesion molecules (CAMs) like selectins and cadherins, plays a crucial role in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis. google.commdpi.com The modulation of cell adhesion presents a therapeutic strategy for a range of diseases. While patent literature specifically detailing this compound as a modulator of cell adhesion is limited, the broader class of aromatic and heterocyclic compounds is actively being explored for this purpose.
Patent literature reveals that small molecule compounds, including derivatives of aromatic and heterocyclic structures, are being developed as modulators of cell adhesion. google.com For instance, patents describe piperidin-4-amine derivatives as modulators of cadherin-mediated functions, which can influence processes like angiogenesis and cell migration. google.com These compounds, by acting as antagonists, can disrupt the interactions that are vital for the progression of certain diseases, including cancer. google.com
Furthermore, the concept of using aromatic compounds to influence adhesion is also seen in material science applications that have biological relevance. For example, azole-functionalized silane (B1218182) coupling agents, which are aromatic heterocyclic compounds, have been investigated to enhance adhesion properties at interfaces. acs.org This highlights the general principle that aromatic moieties can play a key role in mediating surface interactions.
Given that this compound is an aromatic heterocyclic compound, it can be conceptually considered as a potential scaffold for the design of novel modulators of cell adhesion. The furan ring provides a rigid core that can be chemically modified with various functional groups to target the binding sites of selectins or other CAMs. The bromo and methyl substituents on the furan ring could serve as initial points for synthetic elaboration to create a library of derivatives for screening against specific cell adhesion targets. The development of such furan-based modulators could offer new therapeutic avenues for inflammatory diseases and cancer, where aberrant cell adhesion processes are a key factor.
Agonists for G Protein-Coupled Receptors (GPR35) (from related methylfuran derivatives)
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a potential therapeutic target for a variety of conditions, including inflammatory diseases, cardiovascular disorders, and pain. google.commdpi.com The identification of potent and selective agonists for GPR35 is a key step in understanding its physiological roles and developing new therapies. Interestingly, research has identified certain methylfuran derivatives as agonists for this receptor.
Screening studies have led to the discovery of novel chemical series that act as GPR35 agonists, among which are derivatives of 2-(4-methylfuran-2(5H)-ylidene)malononitrile. These compounds have demonstrated significant potency as GPR35 agonists, with some exhibiting even greater potency than the known GPR35 agonist, zaprinast.
One of the most potent GPR35 agonists identified from this class is 2-(3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2(5H)-ylidene)malononitrile, also known as YE120. This compound was found to have an EC₅₀ value of 32.5 ± 1.7 nM. The activity of these ligands has been confirmed to be specific to GPR35 through various assays, including receptor internalization and β-arrestin translocation assays.
The structure-activity relationship studies of these methylfuran derivatives suggest that the furan core is a critical component for their agonist activity. While this compound itself has not been explicitly identified as a GPR35 agonist in these studies, its core structure as a methylfuran derivative places it within a class of compounds with demonstrated potential to interact with this receptor. The bromine atom at the 3-position could serve as a handle for further chemical modification to optimize binding affinity and efficacy at the GPR35 receptor, making it a valuable starting point for the design of new GPR35-targeted therapeutics.
Applications in Agrochemical and Material Science (conceptual, based on general furan applications)
The furan ring is a versatile building block not only in pharmaceuticals but also in the fields of agrochemicals and material science. mdpi.com While specific applications of this compound in these areas are not widely documented, the general utility of furan derivatives provides a conceptual framework for its potential uses.
Agrochemicals: Furan derivatives have been successfully incorporated into various agrochemical products, including insecticides and herbicides. mdpi.com The furan moiety can be a key structural element that imparts biological activity against agricultural pests and weeds. The substitution pattern on the furan ring can be tuned to achieve desired efficacy and selectivity. Conceptually, this compound could serve as an intermediate in the synthesis of more complex molecules with potential pesticidal or herbicidal properties. The presence of the bromo- and methyl- groups offers sites for further chemical reactions to build upon the furan scaffold.
Material Science: In material science, furan-based compounds are utilized in the production of polymers, resins, and adhesives. Furan resins, often derived from furfuryl alcohol, are known for their thermal stability and resistance to chemicals, making them suitable for use as binders in foundry sand castings and in the manufacturing of composites and coatings.
Polyfurans, which are polymers containing furan rings in their backbone, have been investigated for applications in electronics, energy storage, and biomedical fields due to their electrical conductivity and thermal stability. Furan-based copolyesters are also being explored as sustainable polymers derived from renewable resources.
Theoretically, this compound could be explored as a monomer or a modifying agent in the synthesis of novel polymers. The bromine atom could potentially be used in polymerization reactions, such as cross-coupling reactions, to create new polymeric structures. The methyl group could influence the physical properties of the resulting polymer, such as its solubility and thermal characteristics. The development of furan-based materials from precursors like this compound could contribute to the creation of advanced materials with tailored properties for a range of applications.
Future Research Directions and Challenges
Development of Greener Synthetic Pathways
The traditional synthesis of 3-Bromo-2-methylfuran often relies on methods that may not align with the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. chemistryjournals.net A classical preparation involves the bromination of 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride (B1165640) followed by heating in quinoline, which can be energy-intensive and utilize hazardous reagents. researchgate.net The development of greener synthetic pathways is therefore a critical area for future research.
Key goals for greener syntheses of this compound include:
Improved Atom Economy: Designing reactions where a higher proportion of the starting materials are incorporated into the final product.
Use of Renewable Feedstocks: Exploring routes that start from biomass-derived materials, such as converting chitin (B13524) to nitrogen-containing furan (B31954) derivatives, which could be adapted for this compound. rsc.org
Benign Reaction Conditions: Employing milder temperatures and pressures, potentially through microwave-assisted synthesis or flow chemistry, to reduce energy consumption. chemistryjournals.net
Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like ionic liquids or water, and avoiding toxic brominating agents. chemistryjournals.net
Catalytic Approaches: Developing catalytic methods that can achieve high selectivity and yield under environmentally friendly conditions, moving away from stoichiometric reagents.
One promising avenue is the adaptation of green pathways developed for other furan derivatives. For instance, processes for synthesizing diisocyanates from 5-hydroxymethylfurfural (B1680220) via non-phosgene routes highlight the potential for creating safer and more sustainable chemical processes for furan-based compounds. rsc.org
Exploration of Novel Catalytic Transformations
The bromine atom and the furan ring in this compound provide two reactive sites for a variety of chemical transformations. While some reactions are established, there is vast potential for exploring novel catalytic transformations to synthesize a wider range of derivatives.
Future research in this area will likely focus on:
Cross-Coupling Reactions: Expanding the scope of palladium, nickel, or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at the C3-position to introduce diverse functional groups.
C-H Activation: Developing catalytic systems that can selectively activate and functionalize the C-H bonds of the furan ring, offering a more direct and atom-economical way to introduce new substituents.
Hydrogenation and Hydrogenolysis: Investigating selective catalytic hydrogenation of the furan ring to produce substituted tetrahydrofurans, which are common motifs in natural products. acs.orgmdpi.com The selective removal of the bromine atom through catalytic hydrogenolysis also presents a useful synthetic tool. Research on the conversion of furfural (B47365) to 2-methylfuran (B129897) using catalysts like Cu/SiO2 provides a foundation for such studies. nih.govrsc.org
Oxidation and Ring-Opening Reactions: Exploring controlled catalytic oxidation to yield valuable dicarbonyl compounds or other oxygenated derivatives. The furan ring can undergo oxidative ring-opening to produce unsaturated dialdehydes. acs.org
The development of novel catalysts, including polyoxometalates and bimetallic nanoparticles, will be crucial for achieving high selectivity and efficiency in these transformations. nih.gov
Advanced Spectroscopic Characterization Techniques for Elucidating Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing reaction conditions and designing more efficient synthetic routes. Advanced spectroscopic techniques offer powerful tools to probe these mechanisms in real-time.
Future research will benefit from the application of:
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique allows for the real-time monitoring of reaction mixtures, providing kinetic data and enabling the identification of transient intermediates and byproducts. DFT methods can complement experimental NMR by calculating chemical shifts and aiding in the structural elucidation of observed species. nih.govresearchgate.netglobalresearchonline.net
Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy can be employed to study the ultrafast dynamics of photochemical reactions or to detect short-lived intermediates in thermally activated processes. youtube.comyoutube.com Studies on the relaxation dynamics of furan itself have shown that internal conversion processes can occur on the femtosecond timescale, highlighting the power of these methods. rsc.orgnih.gov
In situ Fourier-Transform Infrared (FTIR) Spectroscopy: This method is particularly useful for studying reactions involving solid catalysts, providing information about the adsorption of reactants and the formation of surface-bound intermediates, as demonstrated in the hydrogenation of furfural. researchgate.net
By combining these advanced spectroscopic methods with computational modeling, a comprehensive picture of the reaction pathways can be developed, leading to more rational and efficient process development.
Computational Design of New Derivatives with Tunable Reactivity and Specific Biological Activities
Computational chemistry provides a powerful platform for the rational design of new this compound derivatives with specific, tailored properties. By using theoretical models, researchers can predict the impact of different substituents on the molecule's reactivity and potential biological activity before undertaking laborious and costly experimental synthesis.
Key areas of focus for computational design include:
Tuning Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of various derivatives. globalresearchonline.net This allows for the prediction of how different electron-donating or electron-withdrawing groups will affect the reactivity of the furan ring and the carbon-bromine bond, guiding the synthesis of substrates for specific catalytic transformations.
Predicting Spectroscopic Properties: Computational methods can accurately predict NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. globalresearchonline.net
Designing for Biological Activity: The furan scaffold is present in numerous biologically active compounds with a wide range of therapeutic properties, including antibacterial, anti-inflammatory, and anticancer activities. ijabbr.comutripoli.edu.lyresearchgate.netnih.gov Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to design novel this compound derivatives that are predicted to bind to specific biological targets, thereby guiding synthetic efforts towards new potential therapeutic agents.
The synergy between computational design and experimental validation will accelerate the discovery of new materials and biologically active molecules derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Bromo-2-methylfuran?
- Methodology :
- Direct Bromination : Bromination of 2-methylfuran using reagents like N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeCl₃) to achieve regioselectivity at the 3-position. Reaction conditions (temperature, solvent polarity) are critical for minimizing side products like di-brominated derivatives .
- Halogen Exchange : Substitution of other halogens (e.g., chlorine) with bromine via nucleophilic displacement, though this is less common for furan derivatives .
- Optimization : Use low-temperature conditions (-20°C to 0°C) and inert atmospheres to stabilize intermediates and improve yield .
Q. How is this compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments (e.g., aromatic furan protons at δ 6.5–7.5 ppm) and bromine-induced deshielding effects .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M]⁺ at m/z 174/176 for C₅H₅BrO) and isotopic patterns characteristic of bromine .
- Elemental Analysis : Quantify C, H, and Br content to validate purity (>97% by HPLC, as seen in similar brominated furans) .
Advanced Research Questions
Q. What are the key considerations for optimizing regioselectivity in the bromination of 2-methylfuran derivatives?
- Factors Influencing Regioselectivity :
- Electrophilic Aromatic Substitution (EAS) : Electron-donating methyl groups direct bromination to the para position (3-position in furans). Steric hindrance from substituents may alter selectivity .
- Catalyst Choice : Lewis acids like AlCl₃ enhance electrophilicity of bromine, favoring monobromination. Excess catalyst can lead to over-bromination .
- Contradictions in Literature :
- Some studies report competing pathways (e.g., ring-opening) under harsh conditions (e.g., Br₂ in acetic acid), necessitating controlled reaction times .
Q. How do structural modifications at the bromine position affect the reactivity of this compound in cross-coupling reactions?
- Applications in Coupling Reactions :
- Suzuki-Miyaura Coupling : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids to synthesize 2-arylbenzofurans (e.g., 5-Bromo-2-(2,4-dimethylphenyl)benzofuran in 79% yield ).
- Buchwald-Hartwig Amination : Bromine substitution allows C–N bond formation for pharmaceutical intermediates, though steric effects from the methyl group may reduce efficiency .
Q. What contradictions exist in the literature regarding the stability of this compound under different storage conditions?
- Stability Data :
- Temperature Sensitivity : Similar brominated furans (e.g., 4-Bromo-5-fluoro-2-methylbenzaldehyde) degrade at room temperature, requiring storage at 0–6°C .
- Light Sensitivity : UV exposure may induce debromination or polymerization, as observed in benzofuran derivatives .
- Mitigation Strategies : Use amber vials and inert gas purging to extend shelf life .
Q. Can X-ray crystallography provide insights into the electronic effects of bromine substitution in this compound?
- Structural Insights :
- Bond Lengths and Angles : Bromine’s electronegativity elongates C–Br bonds (~1.9 Å) and distorts the furan ring planarity, as seen in analogs like 3-(4-Bromophenylsulfonyl)-5-chloro-2-methylbenzofuran .
- Intermolecular Interactions : Halogen bonding between bromine and electron-rich groups (e.g., carbonyl oxygen) influences crystal packing and melting points .
Q. What role does this compound play in the synthesis of bioactive benzofuran analogs?
- Pharmacological Relevance :
- Enzyme Inhibition : Brominated benzofurans exhibit activity against kinases and proteases due to halogen-mediated hydrophobic interactions .
- Antimicrobial Studies : Derivatives like 5-Bromo-2,4,6-trimethyl-3-(3-methylphenylsulfinyl)-1-benzofuran show promise in disrupting bacterial membranes .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
